D-erythro-Sphingosine-C19-1-phosphate

Overview

Description

D-erythro-Sphingosine-C19-1-phosphate: is a bioactive sphingolipid metabolite that plays a crucial role in various cellular processes.

Mechanism of Action

Target of Action

Nonadecaphing-4-enine-1-phosphate, also known as C19 Sphingosine-1-phosphate (S1P), is a sphingolipid . The primary targets of this compound are the S1P receptors located on lymphocytes . These receptors play a crucial role in regulating lymphocyte egress from the spleen and lymph nodes into the systemic circulation .

Mode of Action

The compound interacts with its targets by binding to the S1P receptors. This binding leads to the internalization of the receptor and loss of responsiveness to the S1P gradient . As a result, the egress of lymphocytes from the spleen and lymph nodes into the systemic circulation is reduced .

Biochemical Pathways

The interaction of C19 Sphingosine-1-phosphate with its targets affects the S1P signaling pathway . This pathway plays a key role in various cellular processes, including cell growth, survival, migration, and immune cell trafficking . The downstream effects of this pathway’s modulation include reduced inflammation and tissue damage .

Pharmacokinetics

The compound’s physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, may influence its bioavailability .

Result of Action

The action of C19 Sphingosine-1-phosphate results in a decrease in the number of circulating lymphocytes in the blood . This leads to a reduction in inflammation and tissue damage, which are key features of various inflammatory and autoimmune diseases .

Biochemical Analysis

Biochemical Properties

Nonadecaphing-4-enine-1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from sphingomyelin by the action of sphingosine kinase . The content of Nonadecaphing-4-enine-1-phosphate in the cell is controlled by specific kinases and phosphatases as well as the enzyme of Nonadecaphing-4-enine-1-phosphate degradation, Nonadecaphing-4-enine-1-phosphate lyase .

Cellular Effects

Nonadecaphing-4-enine-1-phosphate influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a key role in innate and adaptive immune responses and is closely related to inflammation .

Molecular Mechanism

Nonadecaphing-4-enine-1-phosphate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) .

Temporal Effects in Laboratory Settings

It is known that the reduction of the circulating Nonadecaphing-4-enine-1-phosphate level correlates with COVID-19 severity .

Metabolic Pathways

Nonadecaphing-4-enine-1-phosphate is involved in sphingolipid metabolism . It is synthesized from sphingomyelin by the action of sphingosine kinase .

Subcellular Localization

It is known that sphingosine kinase 2, which is involved in the synthesis of Nonadecaphing-4-enine-1-phosphate, is located mainly in the mitochondria, nucleus, and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Extraction from Natural Sources: One method involves extracting sphingolipids from natural sources, followed by chemical modification and phosphorylation to obtain D-erythro-Sphingosine-C19-1-phosphate.

Organic Synthesis: Another method involves organic synthesis, where the sphingosine backbone is constructed step-by-step and then phosphorylated to yield the target compound.

Industrial Production Methods: Industrial production typically involves large-scale organic synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and chemical modification.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, and other organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: D-erythro-Sphingosine-C19-1-phosphate is used as a ligand for studying G protein-coupled receptors and their signaling pathways .

Biology: In biological research, it is used to investigate cellular processes such as cell migration, differentiation, and apoptosis .

Medicine: The compound has potential therapeutic applications in treating diseases related to immune regulation, cancer, and cardiovascular conditions .

Industry: In the industrial sector, it is utilized in the development of pharmaceuticals and as a research tool for studying lipid signaling pathways .

Comparison with Similar Compounds

D-erythro-Sphingosine: A potent activator of p32-kinase and inhibitor of protein kinase C (PKC).

D-erythro-Dihydrosphingosine 1-phosphate: A structurally related analog that regulates cell migration and differentiation.

Sphinganine 1-phosphate: Another sphingolipid metabolite involved in various physiological processes.

Uniqueness: D-erythro-Sphingosine-C19-1-phosphate is unique due to its specific interaction with S1P receptors and its role in modulating a wide range of cellular processes. Its ability to activate specific signaling pathways and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

D-erythro-Sphingosine-C19-1-phosphate (S1P) is a bioactive sphingolipid that plays crucial roles in various biological processes, including cell signaling, immune response, and vascular integrity. This article delves into the biological activity of S1P, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications.

Overview of this compound

S1P is derived from sphingosine through phosphorylation by sphingosine kinases (SphK1 and SphK2). It acts both as an intracellular second messenger and as a ligand for specific G protein-coupled receptors (S1PRs), influencing numerous cellular responses such as proliferation, survival, migration, and apoptosis.

S1P exerts its biological effects through several mechanisms:

- Receptor Activation : S1P binds to five known S1P receptors (S1PR1-5), which mediate its diverse effects on cells. For example, S1PR1 is primarily involved in promoting endothelial cell migration and vascular maturation, while S1PR2 plays a role in inhibiting cell proliferation .

- Calcium Mobilization : S1P mobilizes calcium from intracellular stores via an inositol trisphosphate-independent pathway, facilitating various cellular processes like muscle contraction and neurotransmitter release .

- Biphasic Effects : Recent studies demonstrate that S1P can have biphasic effects on platelet function, enhancing aggregation at low concentrations while inhibiting it at high concentrations. This concentration-dependent response is mediated through different receptor subtypes .

Physiological Roles

S1P is involved in several critical physiological processes:

- Angiogenesis : S1P promotes the formation of new blood vessels by enhancing endothelial cell migration and survival. It is crucial during embryonic development and tissue repair .

- Immune Regulation : S1P regulates lymphocyte trafficking by controlling the egress of T cells from lymphoid organs. This function is vital for maintaining immune homeostasis and responding to infections .

- Vascular Integrity : S1P maintains endothelial barrier function, preventing vascular leakage and contributing to tissue homeostasis. It has been implicated in the pathophysiology of various cardiovascular diseases .

Case Study 1: Cardiac Function Post-MI

Research indicates that S1P levels significantly increase following myocardial infarction (MI), correlating with enhanced cardiac sphingosine kinase activity. This upregulation suggests a protective role for S1P in cardiac tissue post-MI, potentially aiding recovery through improved angiogenesis and reduced apoptosis .

Case Study 2: Platelet Function Modulation

A study demonstrated that low concentrations of S1P enhance platelet aggregation in response to thrombin, while high concentrations inhibit this response. This biphasic effect highlights the complexity of S1P signaling in hemostasis and suggests potential therapeutic targets for managing thrombotic disorders .

Case Study 3: Antifungal Activity in Cystic Fibrosis

Recent findings reveal that D-erythro-Sphingosine exhibits antifungal properties by modulating immune responses in murine models of cystic fibrosis. By altering sphingolipid metabolism, researchers observed improved immune responses against fungal infections, indicating a novel therapeutic avenue for managing chronic infections in CF patients .

Data Tables

| Biological Activity | Mechanism | Receptor Involvement |

|---|---|---|

| Angiogenesis | Endothelial cell migration | S1PR1 |

| Immune regulation | Lymphocyte egress | S1PR2 |

| Vascular integrity | Endothelial barrier function | S1PR3 |

| Platelet aggregation | Biphasic modulation | S1PR4/S1PR5 |

Properties

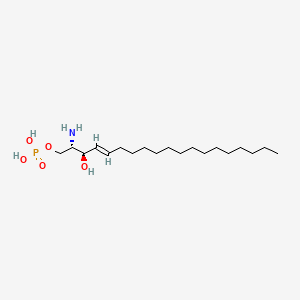

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOGUYCCVIDLTK-OVMWUVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.